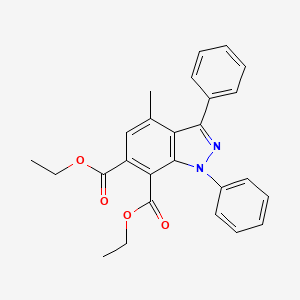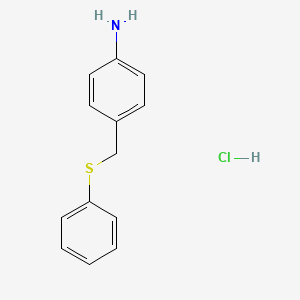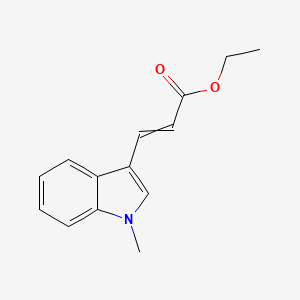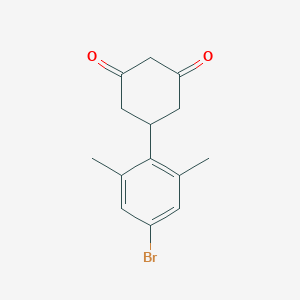![molecular formula C9H10N4O3 B14399806 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzene ring substituted with a hydroxy group, a carboxylic acid group, and a hydrazonoyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-formylbenzoic acid with methanehydrazonoyl hydrazine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxy-3-formylbenzoic acid
Reagent: Methanehydrazonoyl hydrazine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Procedure: The starting material is dissolved in an appropriate solvent (e.g., ethanol), and methanehydrazonoyl hydrazine is added. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazonoyl hydrazine moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the hydrazonoyl hydrazine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxybenzoic acid: Lacks the hydrazonoyl hydrazine moiety.
3-hydroxy-4-methylbenzoic acid: Contains a methyl group instead of the hydrazonoyl hydrazine moiety.
4-hydroxy-3-methoxybenzoic acid: Contains a methoxy group instead of the hydrazonoyl hydrazine moiety.
Uniqueness
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid is unique due to the presence of the hydrazonoyl hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other hydroxybenzoic acids and expands its range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H10N4O3 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H10N4O3/c10-11-5-13-12-4-7-3-6(9(15)16)1-2-8(7)14/h1-5,14H,10H2,(H,11,13)(H,15,16)/b12-4+ |
Clave InChI |
ASDPDJZAHMLQIP-UUILKARUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(=O)O)/C=N/NC=NN)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C=NNC=NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)






![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)





